molecular formula C19H19ClN4O2 B15156003 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one

7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B15156003
M. Wt: 370.8 g/mol
InChI Key: CPFSVPOABRLTOL-UHFFFAOYSA-N
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Description

7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure substituted with a chloro group at the 7th position and a piperazine moiety linked to a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the chloro-substituted quinazolinone reacts with 4-(4-hydroxyphenyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones or hydroxyquinazolinones.

    Reduction: Dihydroquinazolinones.

    Substitution: Aminoquinazolinones or thioquinazolinones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various quinazolinone derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Pharmacological Studies: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

    Material Science: Studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the piperazine moiety and hydroxyphenyl group.

    2-((4-(4-Hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one: Lacks the chloro group at the 7th position.

Uniqueness

The presence of both the chloro group and the piperazine moiety linked to a hydroxyphenyl group in 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

7-chloro-2-[[4-(4-hydroxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H19ClN4O2/c20-13-1-6-16-17(11-13)21-18(22-19(16)26)12-23-7-9-24(10-8-23)14-2-4-15(25)5-3-14/h1-6,11,25H,7-10,12H2,(H,21,22,26)

InChI Key

CPFSVPOABRLTOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)C4=CC=C(C=C4)O

Origin of Product

United States

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